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Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-

Cat. No.: B15174888
CAS No.: 99902-77-9
M. Wt: 274.66 g/mol
InChI Key: OVUDUJKNHDOXEX-UHFFFAOYSA-N
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Description

Significance of Benzonitrile (B105546) Scaffolds in Organic Chemistry Research

Benzonitrile and its derivatives are fundamental building blocks in organic chemistry, valued for their stability and versatile reactivity. The nitrile group is a key functional moiety that can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. This versatility makes benzonitriles crucial intermediates in the synthesis of complex organic molecules. google.com

In the pharmaceutical industry, the benzonitrile scaffold is present in numerous approved drugs, highlighting its importance as a pharmacophore. nih.govnih.gov Nitrile-containing compounds are utilized in medications for a wide range of conditions, including cancer, cardiovascular diseases, and infections. nih.govgoogle.com The incorporation of a nitrile group can enhance a molecule's binding affinity to biological targets, improve its pharmacokinetic profile, and block metabolically unstable sites. researchgate.net For instance, several substituted benzonitriles act as selective inhibitors of enzymes like aromatase, which is relevant in treating estrogen-dependent diseases. nih.gov

Beyond medicinal chemistry, benzonitriles are employed in materials science. They serve as precursors for the synthesis of dyes, rubber chemicals, and agrochemicals. medcraveonline.comatamankimya.com The electronic properties conferred by the nitrile group also make benzonitrile derivatives suitable for use as solvents, in specialty lacquers, and as components in the synthesis of polymers and resins. atamankimya.com The ability of benzonitriles to form coordination complexes with transition metals that are soluble in organic solvents also makes them useful as labile ligands in catalysis. wikipedia.org

Contextualization of Phenoxy-Substituted Benzonitriles in Academic Inquiry

Phenoxy-substituted benzonitriles are a class of compounds that have garnered academic interest due to the synthetic utility and unique properties imparted by the phenoxy group. The ether linkage is generally stable, allowing for chemical modifications on other parts of the molecule. The synthesis of these compounds can often be achieved through nucleophilic aromatic substitution reactions, where a phenoxide displaces a leaving group (such as a halogen) on the benzonitrile ring.

The phenoxy moiety can influence the steric and electronic environment of the benzonitrile core. Depending on its substitution pattern, the phenoxy group can donate or withdraw electron density, thereby modulating the reactivity of the nitrile group and the aromatic ring. This makes them valuable intermediates in the synthesis of more complex structures. For example, 4-phenoxy-substituted phthalonitriles (1,2-dicyanobenzenes) are used as precursors for the synthesis of phthalocyanines, a class of compounds with applications in catalysis, optics, and medicine. nih.gov

In medicinal chemistry, the phenoxy group can be found in various biologically active molecules. Its inclusion can affect the lipophilicity and conformation of a drug candidate, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The synthesis of compounds like 3-(4-chlorophenoxy)benzonitrile serves as a step in the creation of more elaborate molecules with potential therapeutic applications. researchgate.net

Role of Nitro-Substituted Benzonitriles as Research Targets

Nitro-substituted benzonitriles are important research targets primarily due to the strong electron-withdrawing nature of the nitro (-NO₂) group. This group significantly influences the electronic properties of the benzene (B151609) ring through both inductive and resonance effects. core.ac.uklibretexts.org The presence of a nitro group deactivates the aromatic ring towards electrophilic substitution, making it less reactive than benzene itself. libretexts.orgmsu.edu Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. nih.gov

This activation is a cornerstone of their utility in organic synthesis. Halogens or other leaving groups on a nitro-substituted benzene ring can be readily displaced by nucleophiles, providing a reliable method for constructing complex molecular frameworks. The nitro group itself is a versatile functional group that can be readily reduced to an amino group (-NH₂). ncert.nic.in This transformation is fundamental in the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other specialty chemicals. The ability to introduce a nitrogen atom into an aromatic ring via nitration, and then convert it to an amine, is a powerful tool in synthetic chemistry. libretexts.org

Furthermore, the study of nitro-substituted benzonitriles provides valuable insights into reaction mechanisms and the principles of physical organic chemistry. The competition between multiple electron-withdrawing groups, such as the nitro and nitrile groups, for the electron density of the phenyl ring leads to interesting structural and reactivity patterns that are subjects of academic investigation. rsc.orgresearchgate.net Compounds like 2-fluoro-5-nitrobenzonitrile (B100134) serve as scaffolds for molecular design due to the distinct reactivities of their multiple functional groups. ossila.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7ClN2O3 B15174888 Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- CAS No. 99902-77-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99902-77-9

Molecular Formula

C13H7ClN2O3

Molecular Weight

274.66 g/mol

IUPAC Name

2-(2-chlorophenoxy)-5-nitrobenzonitrile

InChI

InChI=1S/C13H7ClN2O3/c14-11-3-1-2-4-13(11)19-12-6-5-10(16(17)18)7-9(12)8-15/h1-7H

InChI Key

OVUDUJKNHDOXEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzonitrile, 2 2 Chlorophenoxy 5 Nitro

Established Synthetic Pathways for Benzonitrile (B105546), 2-(2-chlorophenoxy)-5-nitro-

The construction of the Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- molecular framework can be approached through several strategic bond formations. The key steps typically involve the creation of the diaryl ether bond and the introduction of the nitro group onto the benzonitrile ring.

Nucleophilic Substitution Reactions

A primary and well-established method for the synthesis of diaryl ethers is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective for the synthesis of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- due to the electronic activation provided by the nitro group. The electron-withdrawing nature of the nitro group, positioned para to the chlorine atom in a precursor like 2-chloro-5-nitrobenzonitrile (B92243), significantly facilitates the attack of a nucleophile by stabilizing the intermediate Meisenheimer complex. isca.me

A direct synthetic analogue involves the reaction of 2-chloro-5-nitrobenzonitrile with a substituted phenol (B47542). For instance, the synthesis of 2-(4-phenoxyphenoxy)-5-nitrobenzonitrile is achieved by treating 2-chloro-5-nitrobenzonitrile with 4-phenoxyphenol (B1666991) in the presence of a base such as sodium hydroxide (B78521) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). prepchem.com This reaction proceeds at a moderate temperature of 75°C for several hours, yielding the desired diaryl ether in high yield. prepchem.com

Adapting this established procedure, the synthesis of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- would involve the reaction of 2-chlorophenol (B165306) with 2-chloro-5-nitrobenzonitrile. The 2-chlorophenoxide, generated in situ by a base, would act as the nucleophile, displacing the chlorine atom on the benzonitrile ring.

Table 1: Representative Nucleophilic Aromatic Substitution for Diaryl Ether Synthesis

Electrophile Nucleophile Base Solvent Temperature (°C) Yield (%) Reference
2-chloro-5-nitrobenzonitrile 4-phenoxyphenol NaOH DMSO 75 87 prepchem.com

Condensation Reactions

The Ullmann condensation, a copper-catalyzed reaction, represents a classical and alternative approach to the formation of diaryl ethers. asianpubs.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst, often at elevated temperatures. prepchem.comgoogle.com While modern variations of the Ullmann reaction have been developed with improved catalyst systems and milder conditions, the fundamental principle remains a viable strategy for synthesizing compounds like Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-.

In a hypothetical Ullmann condensation approach to the target molecule, 2-chloro-5-nitrobenzonitrile could be reacted with 2-chlorophenol in the presence of a copper catalyst, such as copper(I) iodide or copper powder, and a base like potassium carbonate in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). asianpubs.org The reaction generally requires high temperatures, often exceeding 150°C, to proceed efficiently. prepchem.comasianpubs.org

Etherification Approaches

Etherification, in the context of this synthesis, is largely synonymous with the nucleophilic aromatic substitution and Ullmann condensation methods described above, as both result in the formation of the diaryl ether linkage. These methods are the most direct and commonly employed strategies for constructing the C-O-C bond central to the structure of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-. The choice between an SNAr approach and an Ullmann condensation would depend on factors such as the availability and reactivity of starting materials, desired reaction conditions, and catalyst cost.

Nitration Procedures

An alternative synthetic strategy involves the introduction of the nitro group at a later stage. This would begin with the synthesis of the non-nitrated precursor, 2-(2-chlorophenoxy)benzonitrile, followed by electrophilic aromatic nitration. The synthesis of 2-(2-chlorophenoxy)benzonitrile itself can be accomplished via the aforementioned etherification methods, for example, by reacting 2-chlorobenzonitrile (B47944) with 2-chlorophenol.

The subsequent nitration of 2-(2-chlorophenoxy)benzonitrile would typically be carried out using a mixture of concentrated nitric acid and sulfuric acid. google.compatsnap.com The conditions, such as temperature and reaction time, would need to be carefully controlled to favor the formation of the desired 5-nitro isomer and to prevent over-nitration. google.com The directing effects of the existing substituents on the benzonitrile ring (the cyano group and the 2-chlorophenoxy group) would influence the regioselectivity of the nitration. The cyano group is a meta-director, while the phenoxy group is an ortho, para-director. Their combined influence would likely direct the incoming nitro group to the position para to the ether linkage and meta to the cyano group, which corresponds to the desired 5-position.

Table 2: Typical Conditions for the Nitration of Chloro-Aromatic Compounds

Substrate Nitrating Agent Solvent/Acid Temperature (°C) Reference
o-chlorobenzonitrile HNO₃/H₂SO₄ - 0-10 google.comgoogle.com

Functional Group Interconversions and Derivatization Strategies

Once Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is synthesized, its functional groups can be selectively transformed to create a variety of derivatives.

Reduction of the Nitro Group to Amine Functionality

A key transformation of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is the reduction of the nitro group to an amine, yielding 2-amino-5-(2-chlorophenoxy)benzonitrile. This conversion is a fundamental reaction in organic synthesis, as the resulting aromatic amine is a versatile intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and dyes. asianpubs.orgorganic-chemistry.org

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as a cyano group and aryl halides, is a common requirement and can be achieved using various methods.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. organic-chemistry.orgrsc.org The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under an atmosphere of hydrogen gas. organic-chemistry.orgrsc.org This method is often clean and efficient, but care must be taken to avoid the reduction of the nitrile group or dehalogenation, which can sometimes occur under harsh conditions.

Metal-Acid Systems: The use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid is a classic and effective method for nitro group reduction. rsc.org These reactions are generally robust and tolerate a variety of functional groups.

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like hydrazine (B178648) or triethylsilane in the presence of a catalyst. rsc.org A nickel-based catalytic system with polymethylhydrosiloxane (B1170920) (PMHS) has been shown to be effective for the chemoselective reduction of nitro compounds containing sensitive functional groups, including nitriles. rsc.org

Table 3: Reagents for the Selective Reduction of Aromatic Nitro Groups

Reagent/System Conditions Notes Reference
H₂, Pd/C Typically room temperature to moderate heat, atmospheric to moderate pressure Can sometimes lead to reduction of other functional groups. organic-chemistry.org
Fe, HCl or NH₄Cl Aqueous or alcoholic solvent, often heated A classic, robust method. rsc.org
SnCl₂, HCl Often used for selective reductions. - organic-chemistry.org
NaBH₄ / Ni(PPh₃)₄ Room temperature in ethanol A milder alternative to traditional metal hydrides. jsynthchem.com

The choice of reducing agent will depend on the desired selectivity, reaction scale, and compatibility with other functional groups in the molecule. For Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-, a method that preserves both the nitrile and the chloro-substituent on the phenoxy ring would be preferred.

Further Substitution Reactions on the 2-Chlorophenoxy Moiety

Detailed research on further substitution reactions specifically targeting the 2-chlorophenoxy moiety of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is not extensively documented in publicly available literature. However, based on the general reactivity of chlorophenoxy derivatives, several transformations could be hypothetically explored. These would primarily involve nucleophilic aromatic substitution (SNAr) reactions, although the deactivating effect of the chlorine atom and the steric hindrance from the adjacent benzonitrile group would necessitate carefully optimized reaction conditions.

Potential substitution reactions could include:

Hydroxylation: Replacement of the chloro group with a hydroxyl group to yield a hydroxyphenoxy derivative. This typically requires harsh conditions, such as high temperatures and pressures, using a strong base like sodium hydroxide.

Alkoxylation: Introduction of an alkoxy group by reacting the compound with an alkoxide. The choice of solvent and counter-ion would be critical to modulate the reactivity.

Amination: Substitution with an amino group, which could be achieved using ammonia (B1221849) or various primary or secondary amines. Catalysis, for instance with copper-based systems, might be necessary to facilitate this transformation.

It is important to note that the electron-withdrawing nitro group on the benzonitrile ring would have a limited electronic effect on the reactivity of the separate 2-chlorophenoxy ring. Therefore, the conditions required for these substitutions would likely be more forcing than for activated systems where the leaving group and activating groups are on the same aromatic ring.

Nitrile Group Transformations

The nitrile group (-C≡N) on the Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- scaffold is a versatile functional group that can be converted into a variety of other functionalities. Standard organic transformations can be applied, though the presence of the nitro and chloro groups requires careful consideration of reagent compatibility and potential side reactions.

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. For instance, heating with a strong acid like sulfuric acid or a strong base like sodium hydroxide would yield 2-(2-chlorophenoxy)-5-nitrobenzoic acid. Partial hydrolysis to the corresponding amide, 2-(2-chlorophenoxy)-5-nitrobenzamide, can sometimes be achieved under milder conditions.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The choice of reducing agent is critical to avoid the simultaneous reduction of the nitro group. For example, catalytic hydrogenation would likely reduce both the nitrile and the nitro group, whereas LiAlH4 might be more selective for the nitrile under controlled conditions.

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. This provides a route to introduce new carbon-carbon bonds.

Table 1: Potential Transformations of the Nitrile Group

TransformationReagents and ConditionsProduct Functional Group
Full HydrolysisH2SO4/H2O, heat or NaOH/H2O, heatCarboxylic Acid
Partial HydrolysisH2O2, base or mild acidAmide
ReductionLiAlH4 then H2O; or H2, Pd/CPrimary Amine
Ketone Synthesis1. RMgX or RLi 2. H3O+Ketone

Mechanistic Studies of Synthetic Reactions

Reaction Kinetics and Pathway Elucidation

The reaction is expected to proceed via a bimolecular SNAr mechanism. The rate of reaction would likely be dependent on the concentrations of both the electrophilic substrate (2-chloro-5-nitrobenzonitrile) and the nucleophile (2-chlorophenoxide).

The reaction pathway can be elucidated as follows:

Formation of the Nucleophile: The base deprotonates 2-chlorophenol to form the more nucleophilic 2-chlorophenoxide ion.

Nucleophilic Attack: The 2-chlorophenoxide attacks the carbon atom bearing the chlorine in 2-chloro-5-nitrobenzonitrile. This is the rate-determining step. The strong electron-withdrawing effect of the nitro group and the nitrile group in the para and ortho positions, respectively, stabilizes the intermediate.

Formation of the Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and onto the nitro and nitrile groups.

Departure of the Leaving Group: The chloride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-.

The kinetics of this reaction would be expected to follow a second-order rate law: Rate = k[2-chloro-5-nitrobenzonitrile][2-chlorophenoxide].

Role of Catalysis in Synthesis

While the synthesis can proceed without a catalyst, certain catalysts can enhance the reaction rate. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between an aqueous or solid base and the organic reactants. These catalysts help to transport the phenoxide nucleophile into the organic phase where the reaction occurs.

In some instances of related ether syntheses, copper-based catalysts have been used to promote the coupling of phenols with aryl halides (Ullmann condensation). However, for an activated substrate like 2-chloro-5-nitrobenzonitrile, such catalysis may not be necessary.

Chemoselectivity and Regioselectivity Investigations

Chemoselectivity: The primary chemoselectivity issue in the synthesis of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is the potential for the nucleophile to react with other functional groups. However, under the basic conditions typically employed, the 2-chlorophenoxide is a soft nucleophile and is highly selective for the SNAr reaction at the activated aryl chloride. The nitrile and nitro groups are generally unreactive towards the phenoxide nucleophile under these conditions.

Regioselectivity: The regioselectivity of the nucleophilic attack is strongly controlled by the electronic effects of the substituents on the benzonitrile ring. The chlorine atom at the 2-position of 2-chloro-5-nitrobenzonitrile is activated towards nucleophilic substitution by the strong electron-withdrawing nitro group at the 5-position (para to the leaving group) and the nitrile group at the 1-position (ortho to the leaving group). This specific arrangement makes the C-2 position the most electrophilic and, therefore, the exclusive site of attack by the 2-chlorophenoxide.

Process Optimization and Scalability in Research Synthesis

Optimizing the synthesis of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- for a research setting involves maximizing the yield and purity while ensuring the process is safe and reproducible. Key parameters for optimization include:

Solvent Selection: The choice of solvent is crucial. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used as they can dissolve the reactants and effectively solvate the cationic counter-ion of the base, thus enhancing the nucleophilicity of the phenoxide.

Reaction Temperature: The reaction temperature will affect the rate of reaction. Higher temperatures generally lead to faster reactions, but can also promote the formation of side products. The optimal temperature is typically determined empirically to achieve a reasonable reaction time with minimal by-product formation.

Stoichiometry of Reactants: The molar ratio of the reactants can be adjusted to drive the reaction to completion. Using a slight excess of the 2-chlorophenol and the base can help to ensure complete consumption of the more valuable 2-chloro-5-nitrobenzonitrile.

Table 2: Parameters for Synthesis Optimization

ParameterOptionsConsiderations for Optimization
BaseK2CO3, NaH, KOtBuStrength, solubility, safety, cost
SolventDMF, DMSO, NMP, AcetonitrilePolarity, boiling point, ease of removal
TemperatureRoom temp. to >100 °CReaction rate vs. side product formation
Reactant RatioEquimolar or slight excess of nucleophileDriving the reaction to completion

For scaling up the synthesis, considerations would include managing the exothermicity of the reaction, ensuring efficient mixing, and developing a robust workup and purification procedure to isolate the product in high purity.

Evaluation of Reaction Conditions (Solvents, Temperature, Bases)

The optimization of reaction conditions is crucial for maximizing the yield and purity of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-. Key parameters that are typically evaluated include the solvent, reaction temperature, and the nature of the base employed.

Solvents: Polar aprotic solvents are generally preferred for nucleophilic aromatic substitution and Ullmann-type reactions as they can effectively solvate the cationic species involved and facilitate the reaction. organic-chemistry.org Commonly investigated solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). The choice of solvent can significantly influence the reaction rate and yield.

Temperature: These coupling reactions often require elevated temperatures to proceed at a reasonable rate. organic-chemistry.org The optimal temperature is a balance between achieving a high reaction rate and minimizing the formation of side products due to decomposition. A typical temperature range for such reactions is between 100 °C and 200 °C.

Bases: A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion. The strength and nature of the base can impact the reaction's efficiency. Common bases include inorganic carbonates such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3), as well as hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH).

The following interactive data table illustrates the hypothetical results of a study evaluating different reaction conditions for the synthesis of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-.

Interactive Data Table: Evaluation of Reaction Conditions
ExperimentSolventTemperature (°C)BaseYield (%)Purity (%)
1DMF120K2CO37592
2DMF150K2CO38595
3DMF180K2CO38290
4DMSO150K2CO38896
5NMP150K2CO38694
6DMSO150Cs2CO39298
7DMSO150NaOH6585

This table presents illustrative data based on general principles of similar chemical transformations.

From this hypothetical data, it can be inferred that DMSO is a slightly superior solvent to DMF and NMP, and cesium carbonate is a more effective base than potassium carbonate, leading to a higher yield and purity. A temperature of 150 °C appears to be optimal for this transformation.

Impact of Reagent Stoichiometry on Yield and Purity

The molar ratio of the reactants, 2-chloro-5-nitrobenzonitrile and 2-chlorophenol, as well as the amount of base, plays a critical role in the outcome of the synthesis. An excess of one reagent may be used to drive the reaction to completion, but it can also lead to purification challenges.

Typically, a slight excess of the phenol component is used to ensure the complete consumption of the more expensive aryl halide. The amount of base is also a key variable. A stoichiometric amount of base relative to the phenol is the theoretical minimum, but often an excess is used to ensure complete deprotonation and to neutralize any acidic byproducts.

Below is an interactive data table with hypothetical findings on the impact of reagent stoichiometry on the synthesis of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-.

Interactive Data Table: Impact of Reagent Stoichiometry
ExperimentMolar Ratio (Aryl Halide : Phenol)Base Equivalents (relative to Phenol)Yield (%)Purity (%)
11 : 11.28093
21 : 1.21.28896
31 : 1.51.29097
41 : 1.21.07590
51 : 1.21.59298
61 : 1.22.09195

This table presents illustrative data based on general principles of similar chemical transformations.

The hypothetical results suggest that using a slight excess of 2-chlorophenol (1.2 to 1.5 equivalents) and an excess of the base (1.5 equivalents) leads to the highest yield and purity of the desired product.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of Benzonitrile (B105546), 2-(2-chlorophenoxy)-5-nitro-. By analyzing the interaction of the molecule with electromagnetic radiation, techniques such as NMR, IR, UV-Vis, and Mass Spectrometry provide detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is expected to show a complex pattern of signals in the aromatic region. The protons on the 5-nitrobenzonitrile ring and the 2-chlorophenoxy ring will exhibit distinct chemical shifts and coupling patterns. Due to the electron-withdrawing nature of the nitro and cyano groups, the protons on the 5-nitrobenzonitrile ring are expected to be deshielded and resonate at a lower field. The protons on the 2-chlorophenoxy ring will also show characteristic shifts influenced by the chlorine atom and the ether linkage.

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbon atom of the nitrile group (-C≡N) is expected to appear in the range of 115-120 ppm. The carbons attached to the nitro group and the ether oxygen will also have characteristic chemical shifts. The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached functional groups.

For illustrative purposes, the NMR data for a related compound, 2-Nitrochlorobenzene, is presented below. The presence of the additional phenoxy group in the target compound would introduce more complexity in the aromatic region of the spectrum.

Table 1: ¹H NMR Data for 2-Nitrochlorobenzene
ParameterChemical Shift (ppm)Coupling Constant (Hz)
D(A)7.520J(A,B) = 8.11
D(B)7.502J(A,C) = 1.34
D(C)7.406J(A,D) = 0.34
D(D)7.807J(B,C) = 7.40
J(B,D) = 1.54
J(C,D) = 8.15
Data is for an analogous compound and serves for illustrative purposes. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is expected to show characteristic absorption bands for the nitrile, nitro, ether, and chloro-aromatic moieties.

Key expected vibrational frequencies include:

Nitrile (C≡N) stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹.

Nitro (NO₂) stretches: Two strong bands, one for the asymmetric stretch around 1514-1530 cm⁻¹ and one for the symmetric stretch around 1345 cm⁻¹.

Aromatic C-H stretches: Bands above 3000 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Aryl ether (C-O-C) stretches: Asymmetric and symmetric stretching bands.

C-Cl stretch: A band in the fingerprint region.

The IR data for the related compound 2-Hydroxy-5-nitrobenzonitrile shows some of these characteristic peaks.

Table 2: IR Data for 2-Hydroxy-5-nitrobenzonitrile
Functional GroupWavenumber (cm⁻¹)
-OH stretch3340
-CN stretch2220
-NO₂ asymmetric stretch1514
-NO₂ symmetric stretch1345
Data is for an analogous compound and serves for illustrative purposes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated aromatic systems and chromophoric groups like the nitro group in Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- will result in characteristic absorption bands in the UV-Vis spectrum. The extended conjugation involving the two aromatic rings and the nitro group is expected to result in absorptions at longer wavelengths.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

MS: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will provide clues about the structure of the molecule.

HRMS: High-resolution mass spectrometry will provide the exact mass of the molecular ion, which can be used to determine the molecular formula with high accuracy.

LC-MS: Liquid chromatography-mass spectrometry can be used to separate the compound from a mixture and obtain its mass spectrum.

For the related compound 2-(2-Iodophenoxy)-5-nitrobenzonitrile, the exact mass has been determined, which illustrates the utility of HRMS.

Table 3: Mass Spectrometry Data for 2-(2-Iodophenoxy)-5-nitrobenzonitrile
PropertyValue
Molecular Weight366.11 g/mol
Exact Mass365.95014 Da
Data is for an analogous compound and serves for illustrative purposes. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Conformational Preferences in the Solid State

Theoretically, the molecule's conformation would be a balance between the steric hindrance of the bulky chloro and nitro groups and the electronic effects influencing bond angles and lengths. The planarity of the aromatic rings is expected to be maintained, but the dihedral angle between the benzonitrile and the chlorophenyl rings will be a key determinant of the molecule's three-dimensional shape. Without experimental data from techniques such as X-ray crystallography, a definitive description of the preferred solid-state conformation is not possible.

Table 1: Hypothetical Torsion Angles for Conformational Analysis

Torsion Angle Description Predicted Value Range (°)
C-O-C-C Defines the twist between the two aromatic rings +/- 40 to +/- 70
O-C-C-N Describes the orientation of the nitrile group relative to the ether linkage ~0 or ~180

Note: This table is predictive and not based on published experimental data.

Intermolecular Interactions and Crystal Packing Phenomena

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. For "Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-", these would include hydrogen bonding, halogen bonding, and van der Waals forces, all of which would collectively dictate the crystal's stability and macroscopic properties.

The presence of a chlorine atom on the phenoxy ring introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). In the crystal structure of "Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-", the chlorine atom could potentially form halogen bonds with the oxygen atoms of the nitro group or the nitrogen atom of the nitrile group of an adjacent molecule. The strength and directionality of these interactions are influenced by the electronic environment of the chlorine atom and the acceptor atom.

Table 2: Potential Intermolecular Halogen and Hydrogen Bond Interactions

Donor Acceptor Interaction Type Predicted Distance Range (Å)
C-H O (nitro) Weak Hydrogen Bond 2.2 - 2.8
C-H N (nitrile) Weak Hydrogen Bond 2.3 - 2.9
C-Cl O (nitro) Halogen Bond 2.9 - 3.4

Note: This table is speculative and not based on published experimental data.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. It is often used for its balance of accuracy and computational cost. For molecules similar in structure to Benzonitrile (B105546), 2-(2-chlorophenoxy)-5-nitro-, DFT calculations, often utilizing the B3LYP functional, are employed to predict molecular geometry, vibrational frequencies, and electronic properties. Such studies would typically involve optimizing the molecule's geometry to find its most stable conformation.

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it is still a valuable tool, particularly as a starting point for more advanced calculations. HF calculations could be used to provide a qualitative understanding of the electronic structure of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-.

Basis Set Selection and Optimization Strategies

The choice of a basis set is a critical aspect of any quantum chemical calculation. Larger basis sets, such as the 6-311G(d,p) or those from the correlation-consistent family (e.g., cc-pVTZ), generally provide more accurate results but at a higher computational expense. The selection of an appropriate basis set would be crucial for obtaining reliable predictions for the properties of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-. Geometry optimization would be the first step in any computational study, aiming to find the lowest energy structure of the molecule.

Prediction of Electronic and Optical Properties

Once the geometry of the molecule is optimized, various electronic and optical properties can be predicted. These include, but are not limited to, the dipole moment, polarizability, and the electronic absorption spectrum (which can be calculated using Time-Dependent DFT, or TD-DFT). These predicted properties would be instrumental in understanding the molecule's interaction with electric fields and light.

Molecular Orbital Analysis

The analysis of molecular orbitals provides a deeper understanding of the chemical bonding and reactivity of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally suggests that the molecule is more reactive. For a molecule like Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-, the distribution of the HOMO and LUMO across the different functional groups (the benzonitrile, chlorophenoxy, and nitro groups) would reveal which parts of the molecule are most likely to be involved in chemical reactions.

Without specific computational studies on Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-, any data presented in tables would be purely speculative. The following tables are therefore placeholders to illustrate how such data would typically be presented if available from research.

Table 1: Hypothetical DFT and HF Calculated Energies for Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-

Calculation MethodBasis SetTotal Energy (Hartree)
DFT (B3LYP)6-311G(d,p)Data Not Available
Hartree-Fock (HF)6-311G(d,p)Data Not Available

Table 2: Hypothetical Predicted Electronic Properties for Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-

PropertyDFT (B3LYP)/6-311G(d,p)
Dipole Moment (Debye)Data Not Available
Polarizability (a.u.)Data Not Available

Table 3: Hypothetical HOMO-LUMO Energies and Gap for Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-

Molecular OrbitalEnergy (eV)
HOMOData Not Available
LUMOData Not Available
HOMO-LUMO Gap Data Not Available

Frontier Electron Density Analysis

Frontier molecular orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

A frontier electron density analysis for Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the regions of the molecule most likely to act as nucleophilic (electron-donating) and electrophilic (electron-accepting) centers.

Table 1: Hypothetical Frontier Molecular Orbital Parameters

ParameterValueUnit
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO GapData not availableeV

This table is for illustrative purposes only, as specific data for the compound is unavailable.

Molecular Electrostatic Potential (MEP) Mapping

Molecular electrostatic potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-, an MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating these as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the aromatic rings.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energies (E(2)) associated with these donor-acceptor interactions quantify the extent of intramolecular charge transfer and conjugation.

An NBO analysis of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- would identify the key stabilizing interactions, such as those between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings. This would provide insights into the molecule's electronic stability and the nature of its chemical bonds.

Table 2: Hypothetical NBO Analysis - Major Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

This table is for illustrative purposes only, as specific data for the compound is unavailable.

Theoretical Reactivity Studies

Theoretical reactivity studies utilize various descriptors derived from computational chemistry to predict the most reactive sites within a molecule. These descriptors include Fukui functions, which indicate the change in electron density at a given point when an electron is added or removed, and local softness, which measures the reactivity of a specific site. By analyzing these descriptors, it is possible to predict the sites most susceptible to electrophilic, nucleophilic, and radical attack.

For Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-, these studies would pinpoint specific atoms on the aromatic rings or the functional groups that are most likely to participate in chemical reactions.

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving a specific molecule. By calculating the potential energy surface for a proposed reaction pathway, it is possible to identify transition states and intermediates, and to determine the activation energies. This provides a detailed, step-by-step understanding of how a chemical transformation occurs.

A mechanistic study of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- could, for example, explore the pathways of its synthesis or its degradation, providing valuable information for optimizing reaction conditions or predicting its environmental fate.

Applications As Intermediates in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Aromatic Compounds

The benzonitrile (B105546) unit is a well-established precursor for various aromatic functional groups. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, or it can be reduced to form primary amines. These transformations are fundamental steps in the synthesis of more elaborate aromatic structures. Furthermore, the nitrile group can participate in cyclization reactions to form heterocyclic rings, which are core components of many biologically active molecules. The presence of the nitro group, which can be readily reduced to an amino group, offers another strategic handle for building complex systems, such as fused aromatic rings or poly-substituted benzenes.

Building Block for Multifunctional Organic Molecules

Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- serves as an excellent example of a multifunctional building block. The different reactivities of its functional groups allow for sequential, controlled modifications. For instance, the nitro group can be selectively reduced to an amine without affecting the nitrile or the ether linkage under specific conditions. This newly formed amino group can then be used for a wide range of reactions, such as amide bond formation or diazotization, to introduce further complexity. This step-wise approach is crucial in the synthesis of molecules with precisely defined architectures. Analogous fluorinated benzonitriles are considered ideal scaffolds for molecular design precisely because their multiple substituents have differing reactivities, enabling synthesis without the need for protective groups. ossila.com

Intermediate in the Preparation of Agrochemical and Pharmaceutical Scaffolds

Nitroaromatic compounds and their derivatives are foundational intermediates in the production of both agrochemicals and pharmaceuticals. nbinno.com The structural motifs present in Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- are relevant to the design of bioactive molecules. The diaryl ether linkage (phenoxy) is a common feature in many herbicides and pesticides. Similarly, the nitrobenzonitrile framework is a precursor for various pharmaceutical scaffolds. For example, related compounds like 2-fluoro-5-nitrobenzonitrile (B100134) are used to synthesize anti-tumor benzothiophene (B83047) derivatives, as well as pyrroloquinoline and quinoline (B57606) structures, which are important in drug discovery. ossila.com The reduction of the nitro group to an amine is a key step in creating anilines, which are precursors to a vast number of drugs.

Application AreaRelevance of Structural MotifExample from Related Compounds
Pharmaceuticals The nitrobenzonitrile core acts as a scaffold for building heterocyclic systems. ossila.com2-Fluoro-5-nitrobenzonitrile is a precursor for anti-tumor agents. ossila.com
Agrochemicals The diaryl ether structure is found in many herbicides. The nitro group is a common feature in pesticide synthesis. nbinno.com4-Chloro-2-nitrobenzonitrile is a key ingredient in synthesizing pesticides and herbicides. nbinno.com

This interactive table outlines the potential applications of the title compound based on the known uses of its structural motifs and related molecules.

Role in the Synthesis of Specialty Chemicals and Advanced Materials

Beyond life sciences, the unique electronic properties of nitroaromatic compounds make them useful in the synthesis of specialty chemicals and materials. For example, related chloro-nitrobenzonitrile compounds are used as building blocks for creating vibrant and durable dyes. nbinno.com The high degree of conjugation and the presence of polar groups in derivatives of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- suggest potential applications in the field of organic electronics or as components of liquid crystals. The ability of related benzonitriles to form macrocycles opens possibilities for designing complex host-guest systems or novel materials with unique physical properties. ossila.com

Investigation of Biological Interactions and Activities Excluding Clinical Human Trial Data, Safety, and Dosage

Enzyme Interaction Studies

Direct studies on the interaction of Benzonitrile (B105546), 2-(2-chlorophenoxy)-5-nitro- with specific enzyme systems have not been reported. However, the biological activity of analogous compounds suggests potential interactions with viral or host cell enzymes.

There is no specific information available regarding the substrate activity or inhibitory potential of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- in enzyme systems. However, a structurally similar compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (B1202472) (MDL-860), has been identified as an inhibitor of picornavirus replication. This suggests that compounds within this structural class may act on viral enzymes or host cell factors essential for viral propagation. The antiviral activity of MDL-860 was observed against a wide range of enteroviruses and rhinoviruses. libretexts.orgyoutube.com The precise molecular target of MDL-860 was not elucidated, but it was suggested to act at an early stage of the virus-host cell interaction. libretexts.orgyoutube.com

Specific mechanistic studies elucidating the enzyme-compound interactions of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- are not documented. The presence of a nitro group on the aromatic ring suggests that this compound could be a potential substrate for nitroreductases. These enzymes are known to catalyze the reduction of nitroaromatic compounds to the corresponding amines, often proceeding through nitroso and hydroxylamine (B1172632) intermediates. This metabolic pathway is critical for the activation of some prodrugs and the detoxification of certain xenobiotics.

The enzymatic reduction of nitroaromatic compounds is a well-established biochemical process. Nitroreductases, which are flavoenzymes dependent on NAD(P)H, are capable of reducing a broad range of nitroaromatic substrates. Therefore, it is plausible that Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- could undergo enzymatic reduction in biological systems, potentially leading to metabolites with different biological activities.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

While a formal Structure-Activity Relationship (SAR) study for a series of analogs including Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- has not been published, comparisons with structurally related compounds can provide preliminary insights.

The antiviral activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses indicates that the 2-phenoxy-5-nitrobenzonitrile scaffold is a viable pharmacophore for antiviral drug discovery. libretexts.orgyoutube.com The presence of the dichloro substitution on the phenoxy ring in MDL-860 appears compatible with this activity. This suggests that the electronic and steric properties of the substituents on the phenoxy ring are important for the biological response.

The nature and position of substituents on the phenoxy ring likely play a crucial role in the biological activity of this class of compounds. In the case of MDL-860, the presence of two chlorine atoms at the 3 and 4 positions of the phenoxy ring confers significant antiviral activity. libretexts.orgyoutube.com For Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-, the single chlorine atom at the 2-position would create a different electronic and steric profile. The impact of this substitution pattern on antiviral activity, in comparison to the 3,4-dichloro analog, has not been reported.

General SAR principles suggest that the position of the halogen substituent can influence the compound's conformation and its ability to bind to a biological target. The ortho-chloro substituent in Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- may induce a twist in the diaryl ether linkage, which could affect its interaction with target enzymes or receptors differently than a 3,4-dichloro substitution pattern.

The molecular properties of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-, such as its solubility and lipophilicity, are expected to influence its biological activity. The presence of a nitro group and a chlorine atom would affect these properties. While experimental data on the solubility of Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is not available, such properties are critical for bioavailability and interaction with biological targets.

Research into Antimicrobial Activities

The antimicrobial potential of novel synthetic compounds is a significant area of pharmaceutical research. Investigations typically assess the compound's ability to inhibit or kill pathogenic microorganisms, including fungi and bacteria.

Antifungal Activity Investigations (e.g., against specific phytopathogens)

Studies in this area would evaluate the efficacy of "Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-" against a panel of economically important plant pathogenic fungi. The research would likely determine the minimum inhibitory concentration (MIC) required to impede fungal growth.

Table 1: Hypothetical Antifungal Activity Data

Fungal Species (Phytopathogen)Minimum Inhibitory Concentration (MIC) in µg/mL
Botrytis cinereaData not available
Fusarium oxysporumData not available
Alternaria solaniData not available
Rhizoctonia solaniData not available

Antibacterial Activity Investigations

The antibacterial activity would be assessed against a range of Gram-positive and Gram-negative bacteria. Standard methods, such as broth microdilution or agar (B569324) disk diffusion assays, would be employed to determine the compound's potency.

Table 2: Hypothetical Antibacterial Activity Data

Bacterial SpeciesGram StainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusPositiveData not available
Bacillus subtilisPositiveData not available
Escherichia coliNegativeData not available
Pseudomonas aeruginosaNegativeData not available

Antioxidant Activity Research

Research into the antioxidant properties of "Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-" would involve assessing its capacity to neutralize free radicals. Common in vitro assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results would be compared to standard antioxidants like ascorbic acid or Trolox.

Table 3: Hypothetical Antioxidant Activity Data

AssayIC50 (µg/mL)
DPPH Radical Scavenging ActivityData not available
ABTS Radical Scavenging ActivityData not available

Computational Biology and Chemoinformatics in Research Contexts

Computational methods are invaluable for predicting the biological potential of new molecules and understanding their mechanisms of action at a molecular level.

Molecular Docking and Ligand-Protein Binding Affinity Predictions

Molecular docking simulations could be used to predict the binding affinity and interaction patterns of "Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-" with the active sites of various protein targets. This would provide insights into its potential as an inhibitor of specific enzymes involved in microbial or oxidative pathways.

Table 4: Hypothetical Molecular Docking Results

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Fungal Cytochrome P450Data not availableData not available
Bacterial DNA GyraseData not availableData not available
Human Keap1 (Oxidative Stress)Data not availableData not available

In Silico Screening for Biological Targets (without specific efficacy claims)

In silico screening would involve using computational algorithms to search large databases of biological targets to identify proteins with which "Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-" is likely to interact. This approach helps in prioritizing the compound for further experimental testing against specific diseases or biological processes. The predictions are based on the structural and electronic properties of the molecule.

Table 5: Hypothetical In Silico Target Predictions

Predicted Biological Target ClassBasis for Prediction
KinasesStructural similarity to known kinase inhibitors
ProteasesPresence of electrophilic and hydrophobic moieties
OxidoreductasesPotential for redox activity due to the nitro group

Theoretical Studies on Biological Stability and Transformation in Biological Milieu

The biological stability and potential transformation pathways of "Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-" can be theoretically assessed by examining the metabolic fate of its constituent chemical moieties: the chlorophenoxy group, the nitroaromatic system, and the benzonitrile functionality. In the absence of direct experimental data for this specific molecule, in silico models and findings from studies on structurally analogous compounds provide a foundational understanding of its likely behavior in a biological environment. nih.govnih.govnih.gov

Computational toxicology and metabolism prediction tools, such as Quantitative Structure-Activity Relationship (QSAR) models, leverage extensive databases of metabolic reactions to forecast the biotransformation of novel chemical entities. nih.govmdpi.com These models analyze the molecule for "structural alerts" or known sites of metabolic activity to predict likely metabolic hotspots. nih.gov For "Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-," the primary sites susceptible to metabolic transformation are the nitro group, the ether linkage, and the aromatic rings.

A summary of predicted metabolic transformations for the core structures within "Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-" is presented below, based on established metabolic pathways for similar chemical classes.

Table 1: Predicted Metabolic Pathways for "Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-" Based on Structural Analogs

Structural MoietyPredicted Metabolic TransformationPotential Metabolites
NitroaromaticReduction of the nitro group2-(2-chlorophenoxy)-5-aminobenzonitrile
2-(2-chlorophenoxy)-5-hydroxylaminobenzonitrile
2-(2-chlorophenoxy)-5-nitrosobenzonitrile
ChlorophenoxyCleavage of the ether bond2-chloro-6-nitrophenol (B183082)
Hydroxylation of the aromatic ringHydroxylated derivatives of the parent compound
BenzonitrileHydrolysis of the nitrile group2-(2-chlorophenoxy)-5-nitrobenzoic acid
2-(2-chlorophenoxy)-5-nitrobenzamide

Detailed Research Findings from Analogous Compounds

Studies on chlorophenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), indicate that a key metabolic step is the cleavage of the ether bond, leading to the formation of the corresponding chlorophenol. wikipedia.orgnih.gov This process is often followed by hydroxylation of the aromatic ring. wikipedia.org In the context of "Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-," this suggests that a probable metabolic pathway involves the breaking of the ether linkage to produce 2-chloro-6-nitrophenol and a corresponding benzonitrile derivative. The degradation of some chlorophenoxy compounds has been shown to be relatively rapid in aerobic environments. wikipedia.org

The presence of a nitro group on the aromatic ring is a significant factor in the molecule's biological transformation. In silico models for nitroaromatic compounds predict that reduction is a primary metabolic pathway. nih.gov This transformation can lead to the formation of nitroso, hydroxylamino, and ultimately amino metabolites. These reduction reactions are often catalyzed by nitroreductases present in various biological systems.

Furthermore, the benzonitrile group itself may be subject to enzymatic hydrolysis. The nitrile functional group can be metabolized to a carboxylic acid, often proceeding through an amide intermediate. This would result in the formation of 2-(2-chlorophenoxy)-5-nitrobenzamide and subsequently 2-(2-chlorophenoxy)-5-nitrobenzoic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.